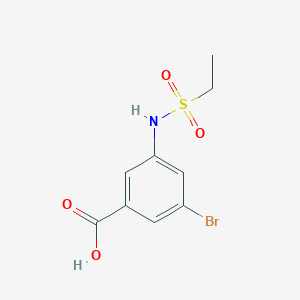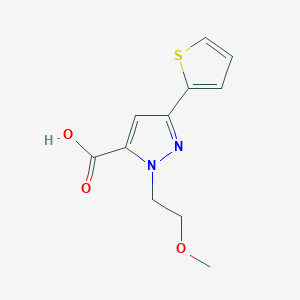
3-氨基-2-氯-6-甲基吡啶-4-甲酸甲酯
描述
“Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate” is an organic compound with the CAS Number: 1369085-33-5 . It has a molecular weight of 200.62 . The IUPAC name for this compound is methyl 3-amino-2-chloro-6-methylisonicotinate .
Molecular Structure Analysis
The InChI code for “Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate” is 1S/C8H9ClN2O2/c1-4-3-5 (8 (12)13-2)6 (10)7 (9)11-4/h3H,10H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate” is a powder at room temperature .科学研究应用
复杂分子的合成
该化合物及其衍生物在合成复杂分子结构(如吡啶和吡咯衍生物)中至关重要,这些衍生物在药物化学和材料科学中具有各种潜在应用。例如,银 (I) 络合物与吡啶和羧酸盐衍生物的合成和结构表征证明了该化合物在形成与金属的配位化合物中的效用,这可能具有催化或材料应用 陆久福、葛红、闵胜,2011 年。
催化和反应机理
研究还深入探讨了涉及该化学品的催化性能和反应机理。例如,从 2,6-二氯-3-三氟甲基吡啶合成该化合物衍生物的一种实用方法突出了区域选择性合成和官能团转化的进步,为有机合成中的更有效和实用的方法做出了贡献 堀川敏、广川由纪、加藤茂,2001 年。
抗菌活性
2-氨基吡啶-4-甲酸甲酯衍生物的抗菌活性说明了与“3-氨基-2-氯-6-甲基吡啶-4-甲酸甲酯”相关的化合物的生物学相关性。研究表明,一些衍生物表现出显着的抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 纳加什里、马卢、马莱沙、宾迪亚,2013 年。
作用机制
Mode of Action
The mode of action of Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate involves several crucial steps. The process starts with the substitution reaction of 3-Amino-2-chloro-4-methylpyridine with methanol to introduce the desired amino and methyl groups . Subsequently, a cyclization reaction occurs to form the pyrazolopyridine core structure .
生化分析
Biochemical Properties
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been observed to interact with enzymes such as inducible nitric oxide synthase (iNOS), where it inhibits the enzyme’s activity . The interaction between Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate and iNOS is primarily through the amino and chloro groups, which facilitate binding to the enzyme’s active site, thereby preventing the synthesis of nitric oxide.
Cellular Effects
The effects of Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses by inhibiting the activity of iNOS, leading to reduced production of nitric oxide and subsequent downregulation of pro-inflammatory cytokines . Additionally, Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of iNOS activity and persistent anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits iNOS activity without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is involved in several metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of nitrogenous compounds, thereby influencing metabolic flux and metabolite levels . Additionally, Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate can affect the activity of enzymes involved in oxidative stress responses, further modulating cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse cellular membranes and accumulate in specific compartments.
Subcellular Localization
Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-3-5(8(12)13-2)6(10)7(9)11-4/h3H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEBSXQWKXZJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl({3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1471685.png)

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)





![3-[4-(4-Bromophenyl)-piperazin-1-yl]-propionic acid](/img/structure/B1471701.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1471703.png)



